Phenylsulfamic acid
Overview
Description
Benzenamine sulfate is a sulfamic acid having a phenyl group attached to nitrogen. It derives from an aniline. It is a conjugate acid of a benzenamine sulfate(1-).
Scientific Research Applications
HPTPβ Inhibitors
Phenylsulfamic acid derivatives are powerful inhibitors of Human Protein Tyrosine Phosphatase beta (HPTPβ), which is relevant in treating conditions like sepsis, cancer, and inflammatory diseases. A 3D quantitative structure-activity relationship (3D-QSAR) study was conducted to understand the relationship between the structures of these derivatives and their biological activities, aiding in the development of potent HPTPβ inhibitors (Zhang et al., 2019).
Hydrolysis Mechanisms
A study on the hydrolysis of phenylsulfamate esters has revealed insights into their reaction mechanisms under varying pH conditions. This research contributes to understanding the chemical behavior of phenylsulfamic acid derivatives in different environments (Spillane et al., 2011).
Phototransformation Products Analysis
Phenylsulfamic acid derivatives have been identified as transformation products during the photolysis of certain herbicides like bentazone. This knowledge is crucial for environmental monitoring and understanding the fate of such compounds in natural systems (Peschka et al., 2007).
Carbonic Anhydrase Inhibition
Fluorinated phenylsulfamates, derivatives of phenylsulfamic acid, have shown significant inhibitory activity against certain carbonic anhydrase isozymes. This has implications for the development of treatments targeting hypoxic tumors (Winum et al., 2009).
Drug Delivery Systems
Phenylsulfamic acid derivatives have been studied in the development of pH- and sugar-sensitive layer-by-layer films and microcapsules, showing potential applications in drug delivery, particularly in responsive systems to specific physiological conditions (Sato et al., 2011).
Novel Antimicrobial Agents
Research into new phenylsulfamoyl carboxylic acids and their derivatives has highlighted their potential as effective antimicrobial and antioxidant agents, with some compounds showing promising results against various microorganisms (Egbujor et al., 2019).
properties
IUPAC Name |
phenylsulfamic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h1-5,7H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHLMOQXOSLGHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315669 | |
Record name | Phenylsulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylsulfamic acid | |
CAS RN |
3345-86-6 | |
Record name | Phenylsulfamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3345-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylsulfamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylsulfamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYLSULFAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NAJ21CCZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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